
2,7-Dimethylquinoline-5,8-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology It is a derivative of quinoline, characterized by the presence of two methyl groups at positions 2 and 7 and two ketone groups at positions 5 and 8
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylquinoline-5,8-dione typically involves the Friedländer quinoline synthesis, which is a well-known method for constructing quinoline derivatives. The key steps include the condensation of aniline derivatives with ketones followed by cyclization and oxidation processes. For instance, the reaction of 2,7-dimethylaniline with 1,3-diketones under acidic conditions can yield the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production. Light-induced oxygenation of 8-hydroxyquinoline is another method that has been explored for the preparation of quinoline-5,8-diones .
化学反应分析
Types of Reactions: 2,7-Dimethylquinoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-5,8-dione derivatives, while reduction can produce quinoline-5,8-diol compounds .
科学研究应用
2,7-Dimethylquinoline-5,8-dione has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Medicinal Chemistry: The compound exhibits significant anticancer, antimalarial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.
Industrial Applications: The compound’s ability to form complexes with transition metals makes it useful in material science and catalysis.
作用机制
The mechanism of action of 2,7-Dimethylquinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form complexes with metals also plays a role in its biological activity, affecting the redox state and signaling pathways within cells .
相似化合物的比较
Quinoline-5,8-dione: Shares the quinoline core structure but lacks the methyl groups at positions 2 and 7.
2,3-Dimethylquinoline-5,8-dione: Similar structure with methyl groups at different positions.
8-Hydroxyquinoline: A precursor in the synthesis of quinoline-5,8-diones with hydroxyl functionality.
Uniqueness: 2,7-Dimethylquinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 2 and 7 enhances its stability and reactivity compared to other quinoline derivatives .
属性
CAS 编号 |
64636-84-6 |
|---|---|
分子式 |
C11H9NO2 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
2,7-dimethylquinoline-5,8-dione |
InChI |
InChI=1S/C11H9NO2/c1-6-5-9(13)8-4-3-7(2)12-10(8)11(6)14/h3-5H,1-2H3 |
InChI 键 |
BYMWMSYFGDGSCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(C2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


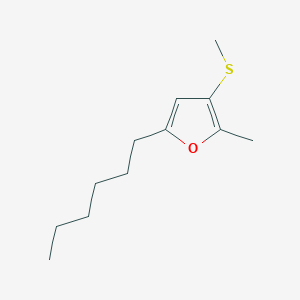

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
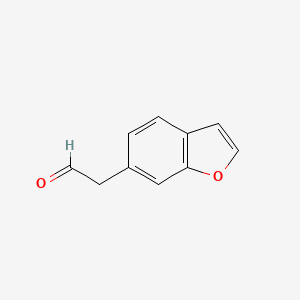
![7-Butyl-9-hydroxy-3,8-dimethoxybenzo[g]quinoline-4,5,10(1H)-trione](/img/structure/B12900543.png)

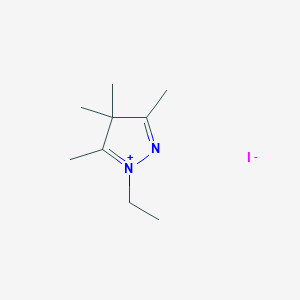
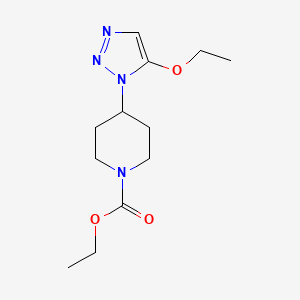

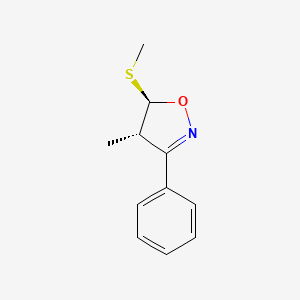

![1-[(Benzyloxy)carbonyl]-D-prolyl-D-alanine](/img/structure/B12900605.png)
![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)

